
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) is a synthetic phospholipid derivative It is a modified form of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, where the ethanolamine head group is substituted with a hexanoylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) typically involves the following steps:
Starting Material: The synthesis begins with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine.
Substitution Reaction: The ethanolamine group is substituted with hexanoylamine through a nucleophilic substitution reaction. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as column chromatography or recrystallization to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum efficiency and yield.
Purification and Quality Control: The product undergoes rigorous purification and quality control processes to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The hexanoylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phospholipid derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) has several scientific research applications:
Chemistry: It is used as a model compound in studies of lipid chemistry and membrane biophysics.
Biology: The compound is employed in the study of cell membranes and lipid-protein interactions.
Industry: The compound is used in the formulation of various industrial products, including cosmetics and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It can also interact with membrane proteins, influencing their function and activity. The hexanoylamine group may provide additional functional properties, such as enhanced binding affinity or specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: The parent compound without the hexanoylamine modification.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: A similar phospholipid with oleoyl chains instead of palmitoyl chains.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine: A similar compound with stearoyl chains.
Uniqueness
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) is unique due to the presence of the hexanoylamine group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s interaction with specific molecular targets and improve its functional versatility in various applications.
Propriétés
Formule moléculaire |
C43H85N2O9P |
|---|---|
Poids moléculaire |
805.1 g/mol |
Nom IUPAC |
2-(6-azaniumylhexanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C43H85N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-33-42(47)51-38-40(39-53-55(49,50)52-37-36-45-41(46)32-28-27-31-35-44)54-43(48)34-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39,44H2,1-2H3,(H,45,46)(H,49,50) |
Clé InChI |
IVLBQYFFAUWDCA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCC[NH3+])OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




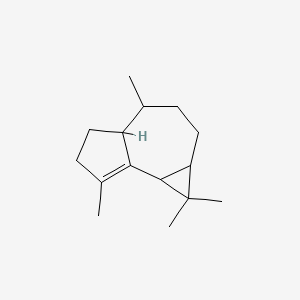

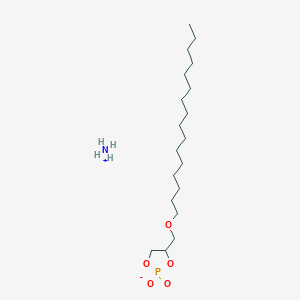
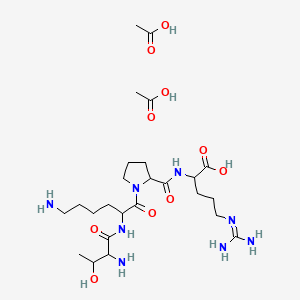

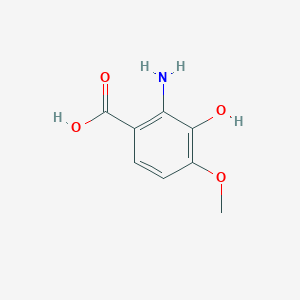
![4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol](/img/structure/B12085862.png)

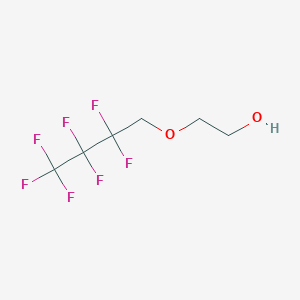
![N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide;hydrochloride](/img/structure/B12085881.png)
amine](/img/structure/B12085888.png)
![4-[(Cyclobutylamino)methyl]phenol](/img/structure/B12085892.png)
